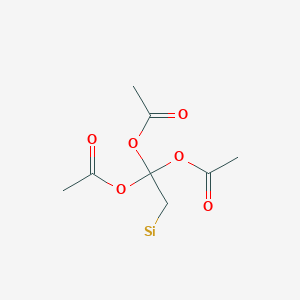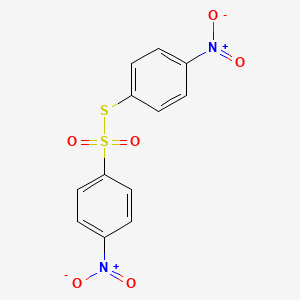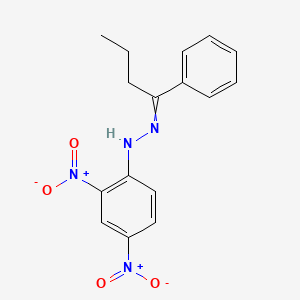
3-(1-Butoxyethoxy)but-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Butoxyethoxy)but-1-yne is an organic compound that belongs to the class of alkynes. It is characterized by the presence of a triple bond between two carbon atoms and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butoxyethoxy)but-1-yne can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-butyne with potassium carbonate in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by the addition of 1-bromo-2-butyne dropwise. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Butoxyethoxy)but-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) and organolithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-(1-Butoxyethoxy)but-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1-Butoxyethoxy)but-1-yne involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of the triple bond and ether group allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-butyne: A terminal acetylenic compound with similar reactivity but different substituents.
1-Buten-3-yne: Another alkyne with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
3-(1-Butoxyethoxy)but-1-yne is unique due to its specific combination of a triple bond and ether functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
820-01-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(1-but-3-yn-2-yloxyethoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-11-10(4)12-9(3)6-2/h2,9-10H,5,7-8H2,1,3-4H3 |
Clave InChI |
ZWGDCSLTAHURDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)OC(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


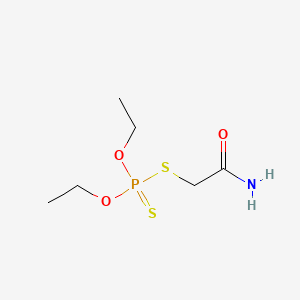
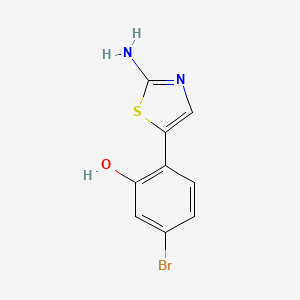
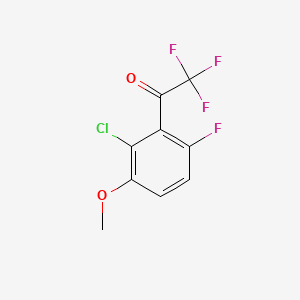
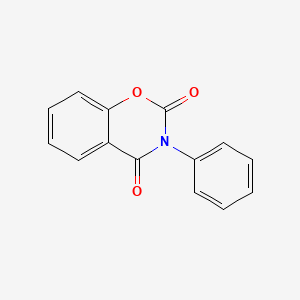
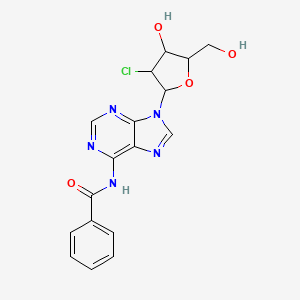
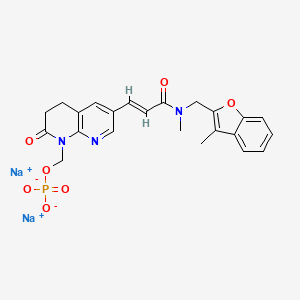
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
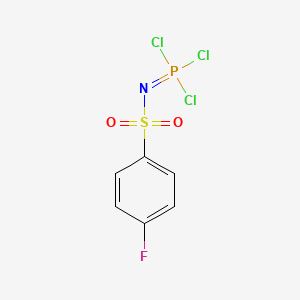
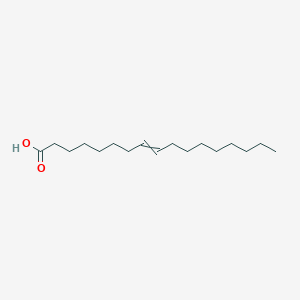
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
